N-(2-bromo-4-methylphenyl)propanamide
Overview
Description
N-(2-bromo-4-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylacetophenone.
Amidation: The brominated product is then subjected to an amidation reaction with propanamide in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems for precise control of reaction parameters is also common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or thiol (SH-), under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-hydroxy-4-methylphenyl)propanamide, N-(2-amino-4-methylphenyl)propanamide, etc.
Reduction: N-(2-bromo-4-methylphenyl)propanamine.
Oxidation: N-(2-bromo-4-carboxyphenyl)propanamide.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of the bromine atom and the amide group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)propanamide
- N-(2-fluoro-4-methylphenyl)propanamide
- N-(2-iodo-4-methylphenyl)propanamide
Uniqueness
N-(2-bromo-4-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interaction with other molecules compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can lead to different chemical behaviors and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADETYDUBFDREDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399560 | |
Record name | N-(2-bromo-4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-53-0 | |
Record name | N-(2-bromo-4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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